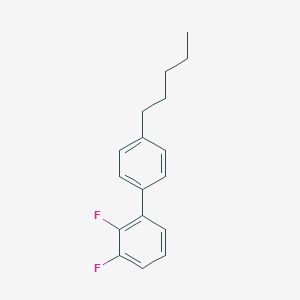

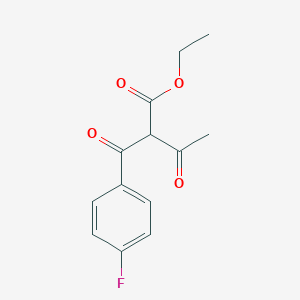

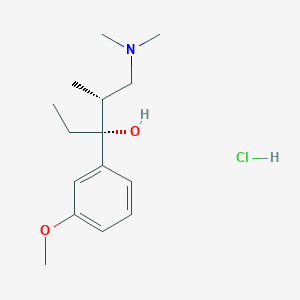

![molecular formula C31H25FNOP B170113 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline CAS No. 146578-99-6](/img/structure/B170113.png)

2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline

Description

2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline, also known as CPQF, is a quinoline derivative that has been studied for its potential use in a variety of scientific applications. CPQF has been studied for its ability to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. It has also been studied for its potential as an anti-cancer agent, as well as its ability to act as a potent anti-HIV agent. In

Scientific Research Applications

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the synthesis of biologically active molecules, particularly as an intermediate in the production of HMG-CoA reductase inhibitors like Pitavastatin .

Methods of Application

The compound serves as a precursor in the synthesis process, where it undergoes further chemical reactions to yield the active pharmaceutical ingredient.

Results and Outcomes

The use of this compound has enabled the synthesis of Pitavastatin, a drug used to lower cholesterol, with high purity and yield.

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

The quinoline derivative is a key scaffold in the construction of complex organic molecules due to its versatile reactivity .

Methods of Application

It is employed in various synthesis protocols, including transition metal-catalyzed reactions and green chemistry approaches.

Results and Outcomes

These methods have led to the efficient synthesis of quinoline derivatives with potential biological activities, optimizing yields and reducing environmental impact.

Pharmacology

Scientific Field

Pharmacology

Application Summary

The compound is studied for its pharmacokinetic properties and its role as an intermediate in drug development .

Methods of Application

It is used in laboratory experiments to assess absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals.

Results and Outcomes

The compound’s use has provided insights into the optimization of drug properties, enhancing the efficacy of medications.

Environmental Science

Scientific Field

Environmental Science

Application Summary

This compound’s impact on the environment is assessed, particularly in terms of its biodegradability and potential toxicity .

Methods of Application

Environmental risk assessments are conducted, including toxicity studies and degradation experiments.

Results and Outcomes

Findings contribute to the understanding of the environmental footprint of pharmaceutical intermediates and inform safe disposal practices.

Biology

Scientific Field

Biology

Application Summary

The biological activity of quinoline derivatives is explored, including their interactions with biological macromolecules .

Methods of Application

Bioassays and molecular docking studies are performed to evaluate the compound’s biological relevance.

Results and Outcomes

Such studies have revealed the potential of quinoline derivatives in the development of new therapeutic agents.

This analysis provides a snapshot of the diverse applications of “2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline” in scientific research. Each application leverages the unique chemical structure of the compound to explore its potential in various scientific fields.

Antimicrobial Agent Development

Scientific Field

Microbiology

Application Summary

This compound has been investigated for its potential as an antimicrobial agent, particularly due to the quinoline nucleus known for its antimicrobial properties .

Methods of Application

Synthesis of new quinoline derivatives and their testing against various Gram-positive and Gram-negative microbial species using techniques like tube dilution.

Results and Outcomes

Some derivatives have shown promising results, indicating the potential for development into new antimicrobial drugs .

Anticancer Research

Scientific Field

Oncology

Application Summary

Quinoline derivatives, including this compound, are studied for their anticancer activities. They are known to inhibit DNA synthesis in cancer cells .

Methods of Application

The compound is used in the synthesis of molecules that are tested for their ability to induce apoptosis in cancer cell lines.

Results and Outcomes

Research has shown that certain quinoline derivatives can effectively inhibit the growth of cancer cells .

Antimalarial Drug Synthesis

Application Summary

Given the historical significance of quinolines in antimalarial drugs, this compound is a candidate for the synthesis of new antimalarial agents .

Methods of Application

The compound is used as a starting material or intermediate in the synthesis of molecules with potential antimalarial activity.

Results and Outcomes

The synthesis of new quinoline-based compounds could lead to the discovery of more effective antimalarial medications .

Catalysis

Scientific Field

Chemistry

Application Summary

The phosphonium group in the compound suggests its use as a catalyst or a ligand in catalytic processes .

Methods of Application

It can be employed in various organic transformations, potentially enhancing reaction rates or selectivity.

Results and Outcomes

While specific data is not provided, the structural features of the compound imply its utility in catalysis .

Electronic Materials

Scientific Field

Electronics

Application Summary

Due to its potential electronic properties, this compound may be used in the development of materials for electronic applications .

Methods of Application

The compound could be incorporated into electronic devices or systems as part of the active layer or as a semiconductor.

Results and Outcomes

Research into the electronic applications of quinoline derivatives is ongoing, with the aim of developing new electronic materials .

Environmental Remediation

Scientific Field

Environmental Engineering

Application Summary

The compound’s reactivity suggests its use in environmental remediation processes, such as the degradation of pollutants .

Methods of Application

It could be used in the synthesis of agents capable of breaking down environmental contaminants.

Results and Outcomes

Studies may explore the efficiency of such compounds in reducing the levels of harmful substances in the environment .

These additional applications highlight the versatility of “2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline” in scientific research and its potential to contribute to various fields through its unique chemical properties.

Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

Quinoline derivatives have been studied for their neuroprotective and neuropharmacological effects, including potential treatments for neurodegenerative diseases .

Methods of Application

These compounds are tested in vitro and in vivo for their ability to protect neuronal cells and modulate neurotransmitter systems.

Results and Outcomes

Some derivatives have shown promise in preclinical models, indicating potential therapeutic benefits for conditions like Alzheimer’s and Parkinson’s disease .

Photodynamic Therapy

Scientific Field

Biomedical Engineering

Application Summary

The photophysical properties of quinoline derivatives make them suitable for use in photodynamic therapy (PDT) for cancer treatment .

Methods of Application

Derivatives are synthesized and conjugated with photosensitizers, then activated by light to produce reactive oxygen species that can kill cancer cells.

Results and Outcomes

Studies have demonstrated the efficacy of quinoline-based PDT agents in selectively targeting and destroying cancer cells .

Agrochemical Research

Scientific Field

Agricultural Chemistry

Application Summary

Quinoline compounds are explored for their use as agrochemicals, including pesticides and herbicides .

Methods of Application

These compounds are synthesized and tested for their effectiveness in controlling pests and weeds in agricultural settings.

Results and Outcomes

Research has yielded quinoline derivatives that are effective in pest and weed management, contributing to increased agricultural productivity .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Quinoline derivatives can be used as fluorescent probes or markers in analytical chemistry due to their luminescent properties .

Methods of Application

They are incorporated into analytical assays to detect or quantify biological or chemical substances.

Results and Outcomes

The use of these derivatives has improved the sensitivity and specificity of various analytical techniques .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

The structural features of quinoline derivatives are suitable for the design and synthesis of nanomaterials .

Methods of Application

These compounds are used as building blocks for the creation of nanoparticles with potential medical and industrial applications.

Results and Outcomes

Nanoparticles derived from quinoline compounds have shown potential in drug delivery systems and as materials with unique electronic properties .

Veterinary Medicine

Scientific Field

Veterinary Medicine

Application Summary

Quinoline derivatives are investigated for their veterinary applications, including treatments for infections and diseases in animals .

Methods of Application

Compounds are tested for their efficacy and safety in animal models before being considered for veterinary use.

Results and Outcomes

Some quinoline derivatives have been found to be effective in treating animal diseases, leading to their use in veterinary medicine .

properties

IUPAC Name |

2-cyclopropyl-3-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25FNOP/c32-24-19-17-22(18-20-24)30-27-13-7-8-14-29(27)33-31(23-15-16-23)28(30)21-35(34,25-9-3-1-4-10-25)26-11-5-2-6-12-26/h1-14,17-20,23H,15-16,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRARJFFURJVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25FNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453253 | |

| Record name | 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline | |

CAS RN |

146578-99-6 | |

| Record name | 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

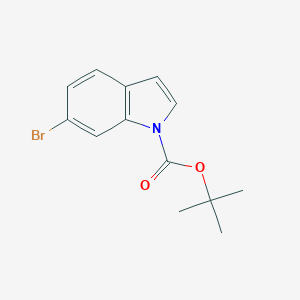

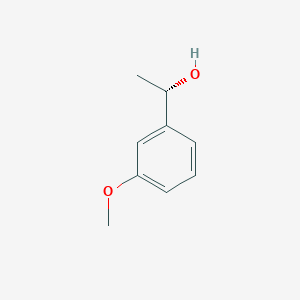

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

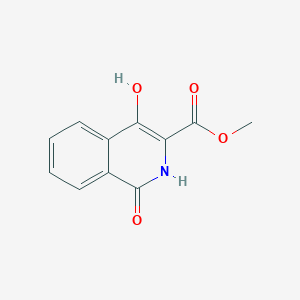

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)